molecular formula C11H13N3O2 B1308593 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 208519-08-8

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No. B1308593
M. Wt: 219.24 g/mol
InChI Key: UKCBIFQXFFDGHC-UHFFFAOYSA-N
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Description

The compound "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied extensively.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. For instance, a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Another example is the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which involved cyclization, reduction, and subsequent reactions with different arylisocyanates, arylisothiocyanates, or arylsulfonyl chlorides . These methods could potentially be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a related compound was determined by single-crystal X-ray diffraction studies, which revealed the triclinic crystal system and specific unit cell parameters . The molecular structure is typically stabilized by various intermolecular interactions, such as hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, Schiff base ligands derived from pyrazole compounds can exhibit tautomeric equilibria between phenol-imine and keto-amine forms, which can be studied using UV-vis absorption spectra . The reactivity of pyrazole derivatives with metal ions has also been explored, as seen in the formation of pyrazolate rhodium(I) complexes and the use of a diarylethene containing a pyrazole moiety as a fluorescent chemosensor for metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, fluorescence, and thermal stability, are crucial for their potential applications. For example, the diarylethene with a pyrazole moiety exhibited excellent fluorescence sensing ability for Al3+ and Zn2+ ions . The solubility of pyrazole ligands in polar solvents like water is also an important property, as demonstrated by water-soluble pyrazolate rhodium(I) complexes . Thermal analysis of pyrazole compounds can provide insights into their decomposition patterns, which is essential for understanding their stability .

Scientific Research Applications

  • Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate

    • Application Summary: This compound is used as a sunscreen agent. It was obtained from the 2-methyl-6-nitrobenzoic anhydride (MNBA)/4-dimethylaminopyridine (DMAP)-catalyzed reaction .
    • Methods of Application: The reaction was carried out at room temperature for 190 minutes in dichloromethane .
    • Results: In vitro sun protection factor evaluation exhibited a value of 37.10 ± 0.03, indicating that it is a sunscreen agent with high protection .
  • 3,4-Dimethoxyphenylacetonitrile

    • Application Summary: This compound is used as an intermediate in the preparation of the muscle relaxant papverin. It has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile and in the preparation of modified diterpene nimbidiol .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2 H)-yl)(furan-2-yl)methanone
    • Application Summary: This compound was synthesized from p-toluidine, trans-methylisoeugenol, and benzaldehyde, using Povarov cycloaddition reaction under DES medium (step 1) and N-furoylation (step 2) .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene

    • Application Summary: This compound is produced from 1-(3′,4′-dimethoxyphenyl)propene (DMPP) using lignin peroxidase (LiP) as a catalyst in the presence of H2O2 . This enzyme can easily decompose lignin and analogue compounds under mild conditions .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • 3,4-Dimethoxyphenylacetonitrile

    • Application Summary: This compound is used as an intermediate in the preparation of the muscle relaxant papverin . It has also been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2 H)-yl)(furan-2-yl)methanone

    • Application Summary: This compound was synthesized from p-toluidine, trans-methylisoeugenol, and benzaldehyde, using Povarov cycloaddition reaction under DES medium (step 1) and N-furoylation (step 2) .
    • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes of these applications were not provided in the source .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, 3,4-Dimethoxyphenylacetone is considered hazardous and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, the reaction mechanism of the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-dimethoxyphenyl)propene could be further studied .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBIFQXFFDGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402335
Record name 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

CAS RN

208519-08-8
Record name 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208519-08-8
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Synthesis routes and methods

Procedure details

3,4-Dimethoxybenzoylacetonitrile (3.6 g) was dissolved in ethanol (20 ml) to which was subsequently added hydrazine monohydrate (0.87 ml) under cooling with ice. The mixture was heated under reflux for 7 hours and allowed to cool. Then, the solvent was distilled away under a reduced pressure. The resultant residue was recrystallized from ethyl acetate to obtain the title compound (2.92 g) as colorless crystals (melting point: 124-125° C.).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Liu, M Gao, L Wang, J Sun, J Du, Q Guan… - European Journal of …, 2019 - Elsevier
A series of novel 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines as tubulin polymerization inhibitors targeting the colchicine site were designed via ring tethering strategy, which was supported …
Number of citations: 35 www.sciencedirect.com
H Heng, Z Wang, H Li, Y Huang, Q Lan, X Guo… - European Journal of …, 2019 - Elsevier
FLT3 mutation is among the most common genetic mutations in acute myeloid leukemia (AML), which is also related with poor overall survival and refractory in AML patients. Recently, …
Number of citations: 10 www.sciencedirect.com

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